
N-(2,6-diethylphenyl)-2-(2-pyridinylthio)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,6-diethylphenyl)-2-(2-pyridinylthio)acetamide, also known as DPA-714, is a selective ligand for the translocator protein (TSPO), which is present in the outer mitochondrial membrane of cells. TSPO is involved in various biological processes, including apoptosis, inflammation, and oxidative stress. DPA-714 has been extensively studied for its potential use in various scientific research applications, including neuroimaging, cancer therapy, and drug development.
作用機序
N-(2,6-diethylphenyl)-2-(2-pyridinylthio)acetamide binds to TSPO in the outer mitochondrial membrane of cells. TSPO is involved in various biological processes, including cholesterol transport, apoptosis, and inflammation. This compound binding to TSPO can modulate these processes, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects
This compound has been shown to modulate various biochemical and physiological processes. In the brain, this compound binding to TSPO can modulate neuroinflammation, oxidative stress, and apoptosis. This compound has also been shown to induce apoptosis in cancer cells by targeting TSPO. In addition, this compound can modulate cholesterol transport and steroidogenesis by binding to TSPO in the adrenal gland and gonads.
実験室実験の利点と制限
N-(2,6-diethylphenyl)-2-(2-pyridinylthio)acetamide has several advantages for use in lab experiments. It is a highly selective ligand for TSPO, with minimal binding to other proteins. This compound is also stable and can be easily synthesized with high yield. However, this compound has some limitations in lab experiments. It has a relatively short half-life, which can limit its use in long-term experiments. In addition, this compound can be toxic at high concentrations, which can affect cell viability and experimental outcomes.
将来の方向性
There are several future directions for the use of N-(2,6-diethylphenyl)-2-(2-pyridinylthio)acetamide in scientific research. One potential application is in the development of new drugs for neurological disorders and cancer. This compound can be used as a lead compound for drug development, with modifications to its structure to enhance its efficacy and reduce toxicity. Another potential application is in the development of new imaging techniques for TSPO in the brain and other organs. This compound PET imaging can be combined with other imaging techniques, such as magnetic resonance imaging (MRI), to provide a more comprehensive view of TSPO distribution and function. Finally, this compound can be used in the study of TSPO function in other biological processes, such as steroidogenesis and inflammation.
合成法
The synthesis of N-(2,6-diethylphenyl)-2-(2-pyridinylthio)acetamide involves the reaction of 2-bromo-6-diethylbenzene with 2-pyridinethiol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with chloroacetyl chloride to yield this compound. The synthesis of this compound is relatively simple and can be achieved in a few steps with high yield.
科学的研究の応用
N-(2,6-diethylphenyl)-2-(2-pyridinylthio)acetamide has been used in various scientific research applications, including neuroimaging and cancer therapy. In neuroimaging, this compound is used as a radioligand for positron emission tomography (PET) to visualize the distribution of TSPO in the brain. TSPO is upregulated in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound PET imaging can be used to diagnose and monitor these disorders. In cancer therapy, this compound has been shown to induce apoptosis in cancer cells by targeting TSPO. This compound can also enhance the efficacy of chemotherapeutic agents by increasing their uptake in cancer cells.
特性
IUPAC Name |
N-(2,6-diethylphenyl)-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-3-13-8-7-9-14(4-2)17(13)19-15(20)12-21-16-10-5-6-11-18-16/h5-11H,3-4,12H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPUMLPITIMHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)CSC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl [4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5855701.png)
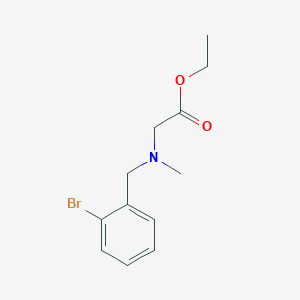
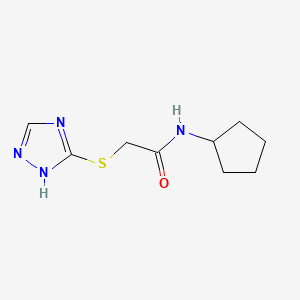
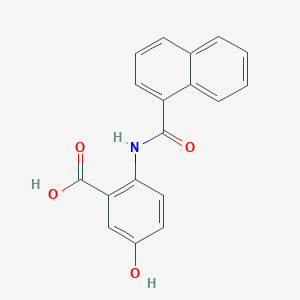
![N-[4-(acetylamino)-2-methylphenyl]-2-thiophenecarboxamide](/img/structure/B5855723.png)
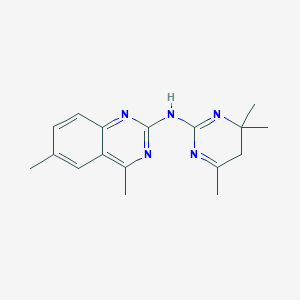

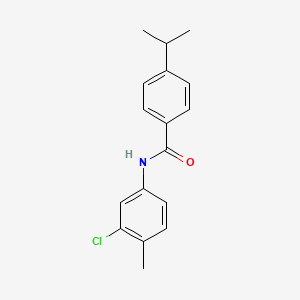

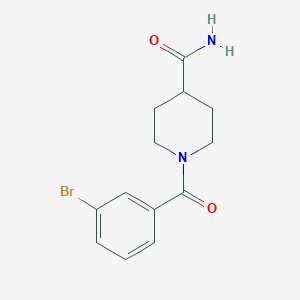
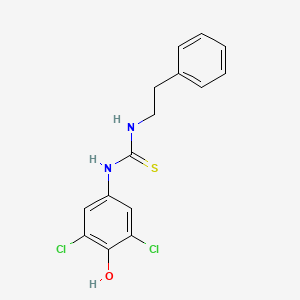
![1'-(4-morpholinyl)-4'H-spiro[cyclopentane-1,3'-isoquinoline]](/img/structure/B5855790.png)

![N-[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5855812.png)